Adonifolin

Übersicht

Beschreibung

Adonifoline is a hepatotoxic pyrrolizidine alkaloid (HPA) primarily found in Senecio scandens Buch.-Ham. ex D. Don (Qianli guang), traditionally used in China for treating oral and pharyngeal infections. Despite its medicinal uses, the hepatotoxic nature of adonifoline and other HPAs poses significant health risks to humans and livestock globally, primarily through the consumption of contaminated products such as herbal teas, medicines, milk, and honey (Xiong et al., 2009).

Synthesis Analysis

The synthesis of adonifoline and its metabolites has been explored to understand its metabolic pathways. In vivo studies in rats have identified 19 metabolites of adonifoline, involving both phase I and phase II metabolic processes, with retronecine-N-oxides confirmed by matching their fragmentation patterns with those of fully characterized synthetic compounds. These findings lay the groundwork for further exploration of adonifoline's synthesis and its biological implications (Xiong et al., 2009).

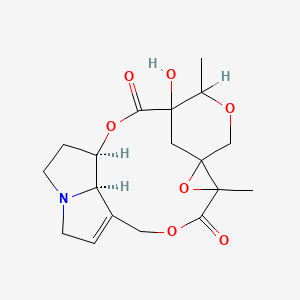

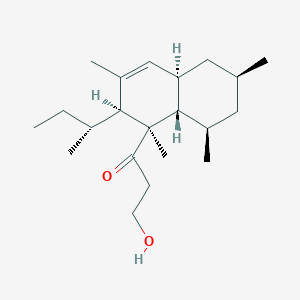

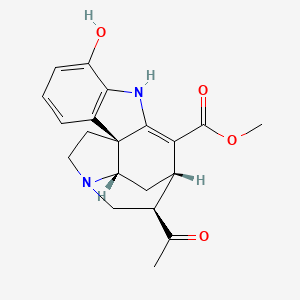

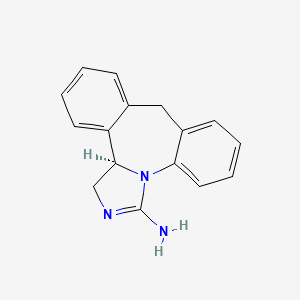

Molecular Structure Analysis

The molecular structure of adonifoline was revised to a pentacyclic structure with a 1,5-dioxa-spiro[2.5]octane subunit, based on GC-MS and 1H and 13C NMR analysis. This revision from previously claimed structures underlines the complex nature of adonifoline's molecular architecture, which plays a significant role in its biological activity and toxicity (Witte et al., 1992).

Wissenschaftliche Forschungsanwendungen

Bewertung der Hepatotoxizität

Adonifolin wurde in der Bewertung der Hepatotoxizität von pflanzlichen Arzneimitteln verwendet. Es dient als Standardreferenz für den Nachweis von Pyrrolizidinalkaloiden (PAs) in Senecionis Scandentis Herb, das für seine potenziellen hepatotoxischen Wirkungen bekannt ist. Diese Anwendung ist entscheidend für die Gewährleistung der Sicherheit und der angemessenen Verwendung von pflanzlichen Arzneimitteln .

Vergleichende Toxizitätsprofile

In Studien, die die Toxizität verschiedener Arten innerhalb derselben Gattung vergleichen, wird this compound als Marker verwendet, um zwischen Arten mit ähnlicher Morphologie, aber unterschiedlichem Toxizitätsgrad, zu unterscheiden. Dies ist besonders wichtig bei der Untersuchung von Senecio-Arten, bei denen this compound als spezifischer Marker für S. scandens dient .

Metabolomics

This compound spielt eine bedeutende Rolle in Metabolomik-Studien, insbesondere bei der Unterscheidung von zwei Senecio-Kräutern. Es hilft bei der Etablierung der metabolischen Profile dieser Kräuter, was für das Verständnis ihrer unterschiedlichen toxikologischen Eigenschaften unerlässlich ist .

Pharmakokinetik

Die Verbindung ist auch in pharmakokinetischen Studien von entscheidender Bedeutung, um das In-vivo-Verhalten von PAs zu bestimmen. Das Verständnis der Pharmakokinetik von this compound und seinen Metaboliten ist entscheidend für die Beurteilung der Risiken im Zusammenhang mit dem Konsum von PA-haltigen Pflanzen .

Authentifizierung von pflanzlichen Arzneimitteln

This compound wird als chemischer Marker im Authentifizierungsprozess von pflanzlichen Arzneimitteln verwendet. Dies stellt die korrekte Identifizierung von Kräutern sicher, was ein kritischer Schritt ist, um die Verwendung potenziell toxischer Substitute zu verhindern .

Aufklärung des Toxizitätsmechanismus

Forschungen mit this compound tragen zur Aufklärung der Mechanismen der PA-induzierten Toxizität bei. Durch die Untersuchung seiner Interaktion mit DNA oder Proteinen können Wissenschaftler die genotoxischen und hepatotoxischen Wirkungen von PAs besser verstehen .

Sicherheitsprofil von pflanzlichen Präparaten

Die Rolle von this compound erstreckt sich auf die Sicherheitsprofilung von pflanzlichen Präparaten und Tees. Sein Vorhandensein und seine Konzentration können auf das potenzielle Risiko einer Hepatotoxizität hinweisen und sicherere Konsumgewohnheiten fördern .

Entwicklung analytischer Methoden

Schließlich ist this compound bei der Entwicklung neuer analytischer Methoden für den Nachweis und die Quantifizierung von PAs in verschiedenen Matrices von Bedeutung. Dies ist sowohl für Forschungs- als auch für regulatorische Zwecke unerlässlich, um die öffentliche Gesundheit zu gewährleisten .

Safety and Hazards

Wirkmechanismus

Target of Action

Adonifoline, a pyrrolizidine alkaloid (PA), primarily targets the liver . PAs are known to be hepatotoxic, meaning they can cause damage to the liver . The liver is a vital organ that plays a key role in metabolism, detoxification, and other essential physiological processes.

Mode of Action

Adonifoline interacts with its targets by undergoing metabolic activation in the liver . This process leads to the formation of toxic metabolites, which can bind to DNA or proteins, causing cellular damage

Pharmacokinetics

The pharmacokinetics of adonifoline involves its absorption, distribution, metabolism, and excretion (ADME). Upon administration, adonifoline is quickly absorbed and metabolized to form various metabolites . It has been observed that adonifoline has a lower bioavailability compared to other PAs

Result of Action

The primary result of adonifoline’s action is hepatotoxicity, or liver damage . This is due to the formation of toxic metabolites during the metabolism of adonifoline, which can bind to DNA or proteins, leading to cellular damage . The extent of this damage can vary depending on the dose and duration of exposure.

Action Environment

Environmental factors can influence the action, efficacy, and stability of adonifoline. Factors such as the route of administration, the presence of other substances, and individual physiological differences can all impact how adonifoline is metabolized and its subsequent effects . .

Biochemische Analyse

Biochemical Properties

Adonifoline plays a significant role in biochemical reactions, particularly in the liver. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of adonifoline is with cytochrome P450 enzymes, which are responsible for its metabolic activation. The compound undergoes bioactivation to form reactive metabolites that can bind to cellular macromolecules, leading to hepatotoxicity . Additionally, adonifoline interacts with glutathione, a critical antioxidant, leading to the formation of glutathione conjugates . These interactions highlight the compound’s potential to cause oxidative stress and cellular damage.

Cellular Effects

Adonifoline exerts various effects on different types of cells and cellular processes. In hepatocytes, adonifoline induces cytotoxicity by disrupting cellular metabolism and causing oxidative stress . The compound affects cell signaling pathways, including the activation of stress-activated protein kinases and the inhibition of cell survival pathways . Adonifoline also influences gene expression by upregulating genes involved in oxidative stress response and downregulating genes associated with cell survival . These cellular effects contribute to the compound’s hepatotoxic properties.

Molecular Mechanism

The molecular mechanism of adonifoline involves its bioactivation by cytochrome P450 enzymes to form reactive metabolites . These metabolites can covalently bind to cellular proteins, DNA, and other macromolecules, leading to cellular damage and apoptosis . Adonifoline also inhibits the activity of key enzymes involved in cellular detoxification, such as glutathione S-transferase . This inhibition further exacerbates oxidative stress and cellular damage. Additionally, adonifoline can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adonifoline change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Adonifoline is relatively stable under physiological conditions, but its reactive metabolites can accumulate over time, leading to sustained cellular damage . Long-term exposure to adonifoline in in vitro and in vivo studies has shown persistent oxidative stress, mitochondrial dysfunction, and apoptosis . These temporal effects highlight the importance of monitoring adonifoline’s stability and degradation in laboratory settings.

Dosage Effects in Animal Models

The effects of adonifoline vary with different dosages in animal models. At low doses, adonifoline induces mild oxidative stress and cellular damage . At higher doses, the compound’s hepatotoxic effects become more pronounced, leading to severe liver damage and apoptosis . Threshold effects have been observed, where a specific dosage level triggers a significant increase in toxicity. Additionally, high doses of adonifoline can cause systemic toxicity, affecting other organs and tissues . These dosage effects underscore the importance of determining safe and effective dosage levels for potential therapeutic applications.

Metabolic Pathways

Adonifoline is involved in various metabolic pathways, primarily in the liver. The compound undergoes phase I and phase II metabolic processes, including oxidation, reduction, and conjugation reactions . Cytochrome P450 enzymes play a crucial role in the bioactivation of adonifoline, leading to the formation of reactive metabolites . These metabolites can undergo further conjugation with glutathione, glucuronic acid, or sulfate, facilitating their excretion from the body . The metabolic pathways of adonifoline highlight its potential to cause oxidative stress and cellular damage through the formation of reactive intermediates.

Transport and Distribution

Adonifoline is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters . Once inside the cells, adonifoline can bind to cellular proteins and macromolecules, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to cellular components . These transport and distribution mechanisms play a crucial role in determining the compound’s cellular effects and toxicity.

Subcellular Localization

The subcellular localization of adonifoline is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Adonifoline’s localization to the mitochondria is particularly significant, as it can induce mitochondrial dysfunction and oxidative stress . Additionally, the compound’s interaction with nuclear proteins can affect gene expression and cellular signaling pathways . The subcellular localization of adonifoline highlights its potential to cause cellular damage through multiple mechanisms.

Eigenschaften

IUPAC Name |

(1R,20R)-4-hydroxy-5,10-dimethyl-2,6,9,12-tetraoxa-17-azapentacyclo[12.5.1.14,8.08,10.017,20]henicos-14-ene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO7/c1-10-18(22)8-17(9-24-10)16(2,26-17)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10?,12-,13-,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOFCWPLRKBPJD-AQYQBICXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5C4C(CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2(CC3(CO1)C(O3)(C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

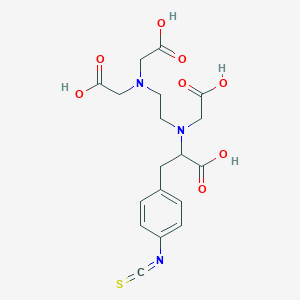

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(2R,3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1255976.png)

![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1255986.png)